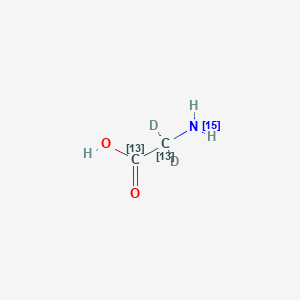
Glycine-13C2,15N,d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine-13C2,15N,d2 is a specially labeled form of glycine, an amino acid that plays a crucial role in various biological processes. This compound is isotopically labeled with carbon-13, nitrogen-15, and deuterium, making it valuable for scientific research, particularly in the fields of biochemistry and molecular biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine-13C2,15N,d2 involves the incorporation of isotopically labeled precursors. One common method is to start with labeled carbon dioxide (13CO2) and ammonia (15NH3), which are reacted to form labeled glycine. The deuterium atoms are introduced by using deuterated water (D2O) during the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Glycine-13C2,15N,d2 can undergo various chemical reactions, including:
Oxidation: Glycine can be oxidized to form glyoxylate and ammonia.
Reduction: It can be reduced to form serine.
Substitution: Glycine can participate in substitution reactions, particularly in peptide bond formation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Peptide bond formation typically involves reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)
Major Products
Oxidation: Glyoxylate and ammonia.
Reduction: Serine.
Substitution: Peptides and proteins
Applications De Recherche Scientifique
Glycine-13C2,15N,d2 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
Glycine-13C2,15N,d2 functions similarly to natural glycine in biological systems. It acts as an inhibitory neurotransmitter in the central nervous system and as a co-agonist with glutamate at N-methyl-D-aspartic acid (NMDA) receptors. This interaction facilitates excitatory neurotransmission and plays a role in synaptic plasticity and memory formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine-13C2,15N: Labeled with carbon-13 and nitrogen-15 but not deuterium.
Glycine-15N,d2: Labeled with nitrogen-15 and deuterium but not carbon-13.
Glycine-13C2,d2: Labeled with carbon-13 and deuterium but not nitrogen-15
Uniqueness
Glycine-13C2,15N,d2 is unique due to its triple isotopic labeling, which provides enhanced sensitivity and specificity in analytical techniques. This makes it particularly valuable in complex studies where precise tracking of molecular interactions and pathways is required .
Propriétés
Formule moléculaire |
C2H5NO2 |
|---|---|
Poids moléculaire |
80.058 g/mol |
Nom IUPAC |
2-(15N)azanyl-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1D2,2+1,3+1 |
Clé InChI |
DHMQDGOQFOQNFH-VKCSHUPISA-N |
SMILES isomérique |
[2H][13C]([2H])([13C](=O)O)[15NH2] |
SMILES canonique |
C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



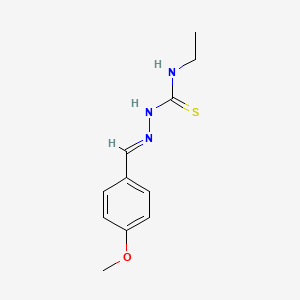
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
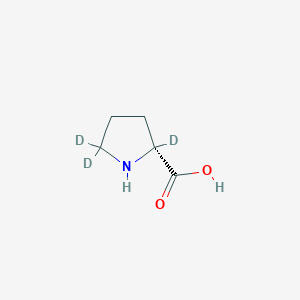
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
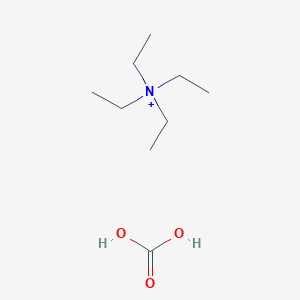
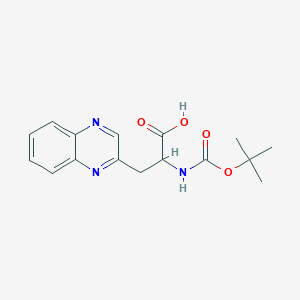
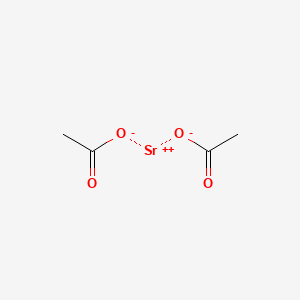
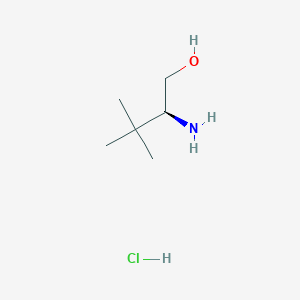
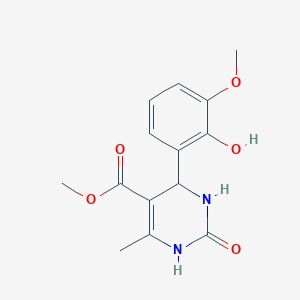

![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)
